molecular formula C13H8ClF3S B7990017 1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990017
M. Wt: 288.72 g/mol
InChI Key: DETRDNRUNFACEF-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that features a benzene ring substituted with fluorine, chlorine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfanylmethyl group.

Scientific Research Applications

1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluorobenzene: A simpler compound with only fluorine substituents on the benzene ring.

    4-Chloro-3-fluorobenzene: Contains chlorine and fluorine substituents but lacks the sulfanylmethyl group.

    1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene: Similar structure but without the additional fluorine atom on the phenyl group.

Uniqueness

1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both fluorine and chlorine atoms, as well as the sulfanylmethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-chloro-4-[(2,5-difluorophenyl)methylsulfanyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-11-3-2-10(6-13(11)17)18-7-8-5-9(15)1-4-12(8)16/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETRDNRUNFACEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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